Methyl octadeca-8,13-diynoate
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Overview
Description
Methyl octadeca-8,13-diynoate is an organic compound with the molecular formula C19H30O2 It is a type of fatty acid ester that contains two triple bonds, making it a diynoate
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-8,13-diynoate can be synthesized through various methods. One common approach involves the reaction of octadeca-8,13-diynoic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-8,13-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the triple bonds and the ester functional group.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as selenium dioxide and tert-butyl hydroperoxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions can replace the methoxy group to form the corresponding carboxylate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, such as methyl 8-oxo-octadeca-8,13-diynoate, and reduced products, such as methyl octadeca-8,13-diyne.
Scientific Research Applications
Methyl octadeca-8,13-diynoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl octadeca-8,13-diynoate involves its interaction with molecular targets through its reactive triple bonds and ester group. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, resulting in various biological effects. The specific pathways and targets involved depend on the context of its application, such as its use in antimicrobial or cytotoxic studies .
Comparison with Similar Compounds
Similar Compounds
Methyl octadeca-6,8-diynoate: Another diynoate ester with similar chemical properties but different triple bond positions.
Methyl undec-10-ynoate: A monoacetylenic ester with a single triple bond, used in similar chemical reactions.
Uniqueness
Methyl octadeca-8,13-diynoate is unique due to its specific triple bond positions, which influence its reactivity and potential applications. Its structure allows for the formation of a variety of oxidized and reduced products, making it a versatile compound in chemical synthesis and research.
Properties
CAS No. |
65173-45-7 |
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Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-8,13-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8-10,13-18H2,1-2H3 |
InChI Key |
DJLMJQRRFUQZKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCC#CCCCCCCC(=O)OC |
Origin of Product |
United States |
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